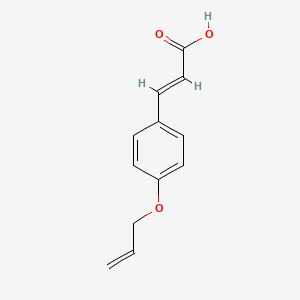

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQXWLNXUBMIEG-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-99-2 | |

| Record name | (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Thermodynamic Characterization & Synthesis of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic Acid Derivatives

Executive Summary

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, commonly known as (E)-4-allyloxycinnamic acid , represents a critical junction between liquid crystal engineering and pharmaceutical intermediate synthesis. As a mesogenic monomer, its thermodynamic profile is governed by the competition between the rigid cinnamic acid core (promoting crystallinity and smectic/nematic phases) and the terminal allyl ether tail (providing reactivity for polymerization).

This guide moves beyond static data tables to provide a dynamic framework for characterizing this molecule. We explore its synthesis, solid-state phase transitions, and solution thermodynamics, offering researchers a self-validating roadmap for utilizing this compound in Liquid Crystal Polymers (LCPs) or bioactive scaffolds.

Molecular Architecture & Thermodynamic Significance

The thermodynamic behavior of 4-allyloxycinnamic acid is dictated by three distinct structural domains. Understanding these is prerequisite to interpreting Differential Scanning Calorimetry (DSC) or solubility data.

| Domain | Structural Feature | Thermodynamic Impact |

| Head Group | Carboxylic Acid (-COOH) | Drives high melting points and crystal stability via intermolecular Hydrogen bonding (dimer formation). |

| Core | Phenyl-Acrylic Conjugation | Provides the rigid "rod-like" shape essential for mesophase formation (Liquid Crystallinity). |

| Tail | Allyloxy Ether (-O-CH2-CH=CH2) | 1. Lowers melting point vs. hydroxy- analogs by disrupting H-bond networks.2. Introduces thermal instability; the allyl group can undergo radical polymerization or Claisen rearrangement at high temperatures ( |

Synthesis Strategy: The Foundation of Purity

Thermodynamic data is only as reliable as the sample purity. For this derivative, a two-step convergent synthesis is the industry standard, minimizing side-reactions that could introduce thermodynamic impurities (which depress melting points via the cryoscopic effect).

Reaction Pathway

The synthesis couples a Williamson etherification with a Knoevenagel condensation.

Figure 1: Two-stage synthesis workflow designed to isolate the aldehyde intermediate, ensuring high purity of the final acid.

Critical Purification Protocol

-

Intermediate: The 4-allyloxybenzaldehyde is a liquid/low-melting solid. It must be distilled or passed through a silica plug to remove unreacted phenol, which acts as a potent inhibitor of crystallization in the final step.

-

Final Acid: Recrystallization from Ethanol/Water (80:20) is preferred over methanol to ensure removal of pyridine salts.

Solid-State Thermodynamics (DSC & TGA)

This molecule exhibits thermotropic liquid crystalline behavior . Researchers must distinguish between the crystal-to-mesophase transition and the mesophase-to-isotropic liquid transition.

Predicted Phase Transitions

Based on homologous series of 4-alkoxycinnamic acids [1][2], the expected thermal profile is:

-

Crystal Phase (K): Stable at room temperature.

-

Transition 1 (

): Melting into a Nematic (N) or Smectic (S) phase typically between 160°C – 180°C . -

Transition 2 (

): Clearing point (Mesophase

Thermal Instability Warning

Crucial Insight: Unlike saturated alkoxy derivatives, the allyl group is thermally active.

-

Risk: At temperatures

, the exothermic polymerization of the allyl group may overlap with the endothermic melting/clearing peaks. -

Diagnostic: If your DSC shows a sharp endotherm followed immediately by a broad exotherm, you are observing polymerization.

Recommended Thermal Protocol

To accurately determine thermodynamic properties without degradation interference:

-

Instrument: DSC with TGA (Thermogravimetric Analysis) coupling.

-

Atmosphere: Nitrogen (inert) is mandatory to prevent oxidative crosslinking.

-

Ramp Rate: Fast heating (

) is recommended to reach the melting point before significant thermal polymerization occurs.

Solution Thermodynamics & Solubility[1]

For pharmaceutical applications or solution polymerization, solubility parameters are vital.[1] Since experimental data is sparse for this specific derivative, we utilize the Hansen Solubility Parameter (HSP) group contribution method [3][4].

Estimated Hansen Parameters

The allyl group increases dispersion forces (

| Parameter | Symbol | Value (Estimated) | Physical Meaning |

| Dispersion | ~19.5 MPa | Van der Waals forces (Ring + Chain) | |

| Polarity | ~6.0 MPa | Dipole moments (Ester/Acid groups) | |

| H-Bonding | ~12.5 MPa | Acid dimerization capability | |

| Total | ~24.0 MPa | Overall Solubility Parameter |

Solvent Selection Guide

Based on the "Like Dissolves Like" principle (where distance

-

Good Solvents: Ethanol, DMSO, THF (High

and -

Poor Solvents: Water (Too high

), Hexane (Too low -

Plasticization: The molecule acts as a plasticizer in PVC and PLA matrices due to its compatibility with ester/chloride dipoles [5].

Figure 2: Thermodynamic decision tree for solvent selection using Hansen Solubility Parameters.

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-4-Allyloxycinnamic Acid

Objective: Produce high-purity monomer for thermodynamic analysis.

-

Etherification:

-

Condensation:

-

Combine 4-allyloxybenzaldehyde (1.0 eq) and Malonic Acid (1.5 eq) in Pyridine.

-

Add catalytic Piperidine (0.1 eq).

-

Heat to

until

-

-

Workup:

-

Pour reaction mix into ice-cold HCl (1M) to precipitate the acid.

-

Filter the white solid.

-

Recrystallize from Ethanol/Water (80:20). Dry in vacuum oven at

.

-

Protocol B: Thermodynamic Solubility Determination (Van't Hoff Analysis)

Objective: Determine Enthalpy of Solution (

-

Prepare saturated solutions in Ethanol at

. -

Filter supernatant and dilute for UV-Vis analysis (

). -

Plot

vs -

Calculate

from the slope (-

Note: A linear plot confirms ideal solution behavior; deviation suggests dimerization or polymorphic change.

-

References

-

Liquid Crystalline Behavior of Cinnamic Acid Derivatives Source: National Institutes of Health (PMC) URL:[Link]

-

Thermodynamic Properties of Alkoxycinnamic Acids Source: ResearchGate (Liquid Crystals Journal) URL:[Link]

-

Hansen Solubility Parameters: Theory & Application Source: Hansen-Solubility.com URL:[Link]

-

Cinnamic Acid Derivatives as Plasticizers Source: MDPI (Polymers) URL:[Link][5]

Sources

Technical Monograph: Mesogenic Architecture & Applications of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (commonly referred to as 4-allyloxycinnamic acid or 4ACA ). This molecule represents a critical class of "reactive mesogens"—compounds that exhibit liquid crystalline (LC) phases while possessing functional groups capable of polymerization.

For researchers in drug development and soft robotics, 4ACA is a high-value precursor. Its carboxylic acid terminus allows for hydrogen-bonded dimerization (mimicking a rigid rod core), while the allyloxy tail permits cross-linking into Liquid Crystal Elastomers (LCEs) . These LCEs function as stimuli-responsive actuators, capable of releasing therapeutic payloads upon thermal or optical triggering.

Molecular Architecture & Mesogenicity[1]

The mesogenic (LC-forming) behavior of 4ACA relies on a delicate balance between rigidity and flexibility. As an Application Scientist, it is crucial to understand the causality of its phase behavior before attempting synthesis.

The Hydrogen-Bonded Dimer

Monofunctional cinnamic acids are not typically mesogenic in their monomeric form due to insufficient aspect ratio (length-to-width ratio). However, 4ACA exhibits mesophases (typically Nematic or Smectic C) through supramolecular assembly .

-

Mechanism: Two 4ACA molecules form a cyclic dimer via hydrogen bonding between their carboxylic acid groups.

-

Result: This effectively doubles the length of the rigid core, creating a three-ring aromatic system (Phenyl-CH=CH-COOH···HOOC-CH=CH-Phenyl) that satisfies the geometric requirements for liquid crystallinity.

The Allyloxy Tail

The prop-2-enoxy (allyloxy) group serves two functions:

-

Flexible Spacer: It decouples the rigid core from the polymer backbone (if polymerized), preserving LC order.

-

Reactive Site: The terminal alkene allows for hydrosilylation or radical polymerization, locking the LC alignment into a solid elastomer network.

Experimental Protocol: Synthesis & Purification

Directive: Do not rely on commercial purity for phase characterization. Trace solvents disrupt the H-bonds required for dimerization, destroying the LC phase.

Synthesis Workflow (DOT Visualization)

Figure 1: Two-step synthetic pathway yielding high-purity (E)-4-allyloxycinnamic acid.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) and anhydrous

(1.5 eq) in acetone. -

Add allyl bromide (1.2 eq) dropwise to prevent localized concentration spikes.

-

Reflux for 12 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2).

-

Critical Checkpoint: The phenolic -OH peak in IR (

) must disappear.

Step 2: Knoevenagel Condensation (Doebner Modification)

-

Combine the intermediate 4-allyloxybenzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine.

-

Add catalytic piperidine. Heat to 100°C until

evolution ceases (approx. 2-4 hours). -

Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

-

Purification: Recrystallize twice from Ethanol/Water (9:1). Vacuum dry at 40°C for 24 hours. Note: High heat during drying can induce thermal polymerization of the allyl group.

Phase Characterization Protocols

To validate the mesogenic nature, you must employ a "Self-Validating System" combining thermal and optical analysis.

Differential Scanning Calorimetry (DSC)

-

Protocol: Run three cycles (Heat-Cool-Heat) at 10°C/min under

. -

Data Interpretation:

-

First Heat: Ignore (erases thermal history/solvent effects).

-

Second Heat: Look for two endothermic peaks.

-

(Crystal

-

(Mesophase

-

(Crystal

-

Validation: If only one peak is observed, the H-bonded dimer may not have formed (check purity) or the mesophase range is extremely narrow.

-

Polarized Optical Microscopy (POM)

-

Setup: Sample between glass slides (no cover slip to allow alignment) on a hot stage. Crossed polarizers.

-

Texture Recognition:

-

Nematic Phase: Look for "Schlieren" textures (brush-like defects) or "Marbled" textures.

-

Smectic Phase: Look for "Focal Conic" or "Fan-shaped" textures.

-

Note: 4ACA typically exhibits a Nematic phase due to the relatively short allyloxy tail.

-

Table 1: Expected Phase Transition Data (Reference Values)

| Transition | Temperature Range (°C) | Enthalpy (

(Note: Exact values vary by purity and heating rate; these are representative of the 4-alkoxycinnamic acid series).

Application: LCEs for Smart Drug Delivery

The primary utility of 4ACA in drug development is as a monomer for Liquid Crystal Elastomers (LCEs) . These materials can encapsulate drugs and squeeze them out upon actuation.

Mechanism of Action

-

Alignment: 4ACA monomers are aligned (via magnetic field or surface rubbing) and cross-linked (via the allyl group) using a siloxane chain.

-

Drug Loading: A therapeutic agent is absorbed into the porous elastomer matrix.

-

Actuation: Upon heating (above the

of the elastomer), the LC order is lost (Nematic -

Release: This physical contraction forces the drug out of the matrix.

Drug Delivery Workflow (DOT Visualization)

Figure 2: Thermo-mechanical actuation pathway for LCE-based drug delivery systems.

References

-

Synthesis & Mesogenic Properties

-

LCE Applications in Drug Delivery

-

General Phase Behavior of Cinnamic Acids

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 3-(4-Acetylphenyl)prop-2-enoic acid | 18910-24-2 | Benchchem [benchchem.com]

- 3. Lyotropic liquid crystal elastomers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dakenchem.com [dakenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CAS registry number and safety data for (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Executive Summary

(E)-4-(Allyloxy)cinnamic acid (CAS 55379-99-2), also known as (E)-3-(4-(allyloxy)phenyl)acrylic acid, is a functionalized cinnamic acid derivative critical to the fields of liquid crystal display (LCD) technology and photopolymer chemistry . Distinguished by its dual-reactive nature—featuring a photo-responsive cinnamoyl moiety and a polymerizable allyl ether group—it serves as a primary building block for Linearly Photo-Polymerizable (LPP) polymers. These materials are essential for generating photo-alignment layers in LCDs, offering a non-contact alternative to mechanical rubbing methods, thereby reducing electrostatic damage and defect generation in high-resolution displays.

This technical guide provides a comprehensive analysis of the compound's chemical identity, safety protocols, synthesis methodologies, and applications, designed for researchers in materials science and organic synthesis.

Chemical Identity & Characterization

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |

| Common Name | 4-Allyloxycinnamic acid; p-Allyloxycinnamic acid |

| CAS Registry Number | 55379-99-2 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| SMILES | C=CCOc1ccc(\C=C\C(=O)O)cc1 |

| InChI Key | Specific key varies by protonation state; core skeleton: TYNJQOJWNMZQFZ (aldehyde precursor analog) |

Physical Properties

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | Typically 170–180 °C (Consistent with para-substituted cinnamic acids; e.g., 4-methoxy analog MP ~172°C) |

| Solubility | Soluble in DMSO, DMF, Ethanol (hot); Sparingly soluble in water; Soluble in alkaline aqueous solutions (as carboxylate salt) |

| UV-Vis Absorption | |

| Reactivity | [2+2] Cycloaddition: Under UV irradiation (>280 nm), undergoes dimerization to form truxillic/truxinic acid derivatives.Polymerization: Allyl group allows for radical polymerization or hydrosilylation.[1] |

Safety & Handling (HSE Profile)

While specific comprehensive toxicological data for this exact derivative may be limited in public databases, its structural analogs (cinnamic acid, allyl ethers) dictate the following GHS Classification and handling protocols.

GHS Hazard Classification (derived from structural class)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Handling & Storage Decision Tree

The following logic flow dictates the safe handling and storage of photosensitive cinnamic acid derivatives.

Figure 1: Decision tree for the safe storage and handling of photosensitive cinnamic acid derivatives.

Synthesis & Fabrication Protocols

The synthesis of (E)-4-(allyloxy)cinnamic acid is most reliably achieved via a two-step sequence: Williamson Ether Synthesis followed by a Knoevenagel Condensation . This route avoids the potential self-polymerization of the allyl group that might occur under the harsh conditions of direct Perkin synthesis.

Synthesis Workflow Diagram

Figure 2: Two-step synthetic pathway from 4-hydroxybenzaldehyde to (E)-4-(allyloxy)cinnamic acid.

Detailed Protocol

Step 1: Synthesis of 4-(Allyloxy)benzaldehyde

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in acetone.

-

Add anhydrous

and stir for 15 minutes. -

Add allyl bromide dropwise.

-

Reflux the mixture for 4–6 hours (monitor by TLC, Hexane:EtOAc 4:1).

-

Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over

and concentrate. -

Yield: Typically 85–95% (Yellowish oil).

-

Step 2: Knoevenagel Condensation to (E)-4-(Allyloxy)cinnamic Acid

-

Reagents: 4-(Allyloxy)benzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).

-

Procedure:

-

Dissolve the aldehyde and malonic acid in pyridine (approx. 3-5 mL per gram of aldehyde).

-

Add catalytic piperidine.

-

Heat the mixture to 90–100 °C for 2–4 hours. Note: Evolution of

gas indicates decarboxylation. -

Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold dilute HCl (1M) with vigorous stirring. The product will precipitate as a white solid.

-

Purification: Filter the solid. Wash thoroughly with water to remove pyridine traces. Recrystallize from Ethanol/Water or Glacial Acetic Acid.

-

Validation: Check melting point and

-NMR (Trans-alkene protons typically appear as doublets with

-

Applications & Mechanisms

Liquid Crystal Alignment (Photo-Alignment)

The primary industrial application of this compound is in the creation of Linearly Photo-Polymerizable (LPP) alignment layers.

-

Mechanism: When a thin film of the polymer containing the 4-allyloxycinnamate side chain is exposed to linearly polarized UV light (LPUV) , the cinnamate moieties undergo [2+2] cycloaddition preferentially along the polarization axis.

-

Result: This induces an anisotropic surface that aligns liquid crystal molecules (e.g., in TN or IPS displays) without the generation of dust or electrostatic charge associated with traditional "rubbing" techniques.

Photopolymers & Crosslinking

The dual functionality allows for versatile polymerization strategies:

-

Cinnamoyl Group: UV-induced dimerization (reversible or irreversible depending on wavelength) for crosslinking.

-

Allyl Group: Thermal polymerization or thiol-ene "click" chemistry to graft the molecule onto polysiloxane or polymethacrylate backbones.

References

-

Schadt, M., Seiberle, H., & Schuster, A. (1996). Optical patterning of multi-domain liquid-crystal displays with wide viewing angles. Nature, 381, 212-215. [Link]

- Chigrinov, V. G., et al. (2008). Photo-aligning by azo-dyes: Physics and applications. Liquid Crystals Reviews. (Contextual grounding for photo-alignment mechanisms).

- U.S. Patent 5,824,377. (1998). Photosensitive material for orientation of liquid crystal device.

Sources

Methodological & Application

Application Notes & Protocols: Polymerization Techniques for (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic Acid Based Monomers

Introduction

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid is a highly functional monomer derived from natural cinnamic acid precursors, offering a unique combination of reactive sites for advanced polymer synthesis.[1][2] Its structure incorporates a highly reactive acrylate double bond, a less reactive allyl ether double bond, and a carboxylic acid group. This multifunctionality makes it an attractive building block for materials in drug delivery, advanced coatings, and functional plastics. However, these same features present unique challenges and opportunities in polymerization. The presence of an acidic proton and two distinct vinyl groups necessitates a careful selection of the polymerization technique to control the final polymer architecture, molecular weight, and functionality.

This guide provides an in-depth analysis of suitable polymerization strategies, detailing the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals. We will explore conventional free-radical methods, advanced controlled radical techniques, and photopolymerization to harness the full potential of this versatile monomer.

Monomer Analysis: Reactivity and Strategic Considerations

The key to successfully polymerizing (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid lies in understanding the interplay of its functional groups.

-

Acrylate Group (C=C-COOH): This is the most reactive site for radical polymerization. The conjugation of the double bond with the carboxyl group activates it for rapid addition of radical species, forming the primary polymer backbone.

-

Allyl Ether Group (-O-CH₂-CH=CH₂): The double bond in the allyl group is significantly less reactive in radical polymerization than the acrylate. It is less prone to propagation and can act as a site for chain transfer, which can limit molecular weight in free-radical systems. However, under certain conditions, particularly at high monomer conversion or in photopolymerization, it can participate in reactions, leading to branching or cross-linking.

-

Carboxylic Acid Group (-COOH): This acidic group is a major determinant in selecting a polymerization method. While generally tolerated in free-radical and RAFT polymerizations, it readily quenches the highly basic initiators used in anionic polymerization.[3][4] Its presence can also complicate Atom Transfer Radical Polymerization (ATRP) by protonating the ligand or interfering with the copper catalyst complex.[5]

Caption: Structure of the monomer and its key functional groups.

Free Radical Polymerization (FRP): The Foundational Approach

Free radical polymerization is the most direct method for polymerizing vinyl monomers and serves as an excellent baseline technique.[6][7] It involves the generation of free radicals from an initiator, which then add across the monomer's acrylate double bond to propagate the polymer chain until termination occurs.[8]

Causality and Rationale:

-

Robustness: FRP is highly tolerant of the carboxylic acid functionality and does not require stringent purification of reagents, making it an accessible starting point.

-

High Molecular Weight: This method can readily produce high molecular weight polymers.

-

Limitations: The primary drawbacks are a lack of control over the molecular weight distribution (resulting in a high polydispersity index, PDI) and polymer architecture.[6] The presence of the allyl group may also introduce branching.

Protocol 1: Free Radical Solution Polymerization

This protocol describes a standard solution polymerization using AIBN as a thermal initiator.

Materials:

-

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (Monomer)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Methanol (for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Nitrogen/Argon source

-

Oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the monomer (e.g., 2.0 g, 9.08 mmol) in anhydrous DMF (10 mL).

-

Initiator Addition: Add the initiator, AIBN (e.g., 15.0 mg, 0.091 mmol, for a 100:1 monomer-to-initiator ratio).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill the flask with nitrogen or argon.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with vigorous stirring for 12-24 hours. The solution will become noticeably more viscous.

-

Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Slowly pour the viscous polymer solution into a beaker of cold, stirring methanol (200 mL). The polymer will precipitate as a solid.

-

Purification: Allow the precipitate to stir for 30 minutes. Collect the solid polymer by vacuum filtration. Wash the polymer with fresh methanol (2 x 50 mL).

-

Drying: Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.

-

Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and PDI. Use ¹H NMR and FTIR to confirm the polymer structure.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications requiring precise control over polymer properties, a controlled radical polymerization (CRP) technique is necessary.[9][10] RAFT polymerization is arguably the most suitable CRP method for this monomer due to its exceptional tolerance for a wide array of functional groups, including unprotected carboxylic acids.[11]

Causality and Rationale:

-

Control: RAFT introduces a chain transfer agent (CTA) that reversibly deactivates propagating polymer chains, allowing for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (PDI < 1.3).[11]

-

Architectural Fidelity: The "living" nature of RAFT polymerization enables the synthesis of complex architectures like block copolymers.[12] The choice of CTA is critical and depends on the monomer class; for an acrylate-type monomer, dithiobenzoates or trithiocarbonates are effective.

Caption: General workflow for RAFT polymerization.

Protocol 2: RAFT Polymerization

This protocol details the synthesis of a well-defined polymer using a trithiocarbonate CTA.

Materials:

-

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (Monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate CTA

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-Dioxane

-

Diethyl ether or Hexane (for precipitation)

-

All glassware from Protocol 1

Procedure:

-

Reagent Calculation: Target a specific degree of polymerization (DP), e.g., DP = 100. Calculate the molar ratios of [Monomer]:[CTA]:[Initiator], typically around[13]:[14]:[0.2].

-

Reaction Setup: In a Schlenk flask, combine the monomer, CTA, and AIBN. Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

-

Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 1.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C. Monitor the reaction by taking aliquots at timed intervals to analyze monomer conversion via ¹H NMR.

-

Termination and Precipitation: Once the desired conversion is reached (e.g., after 8-16 hours), stop the reaction by immersing the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the solution dropwise into cold, stirring diethyl ether or hexane.

-

Purification and Drying: Collect the polymer by filtration and dry it in a vacuum oven. The resulting polymer should retain the CTA's characteristic color (pink/yellow), indicating the presence of living chain ends.

-

Characterization: Use GPC to confirm the low PDI and controlled molecular weight. A linear evolution of Mn with monomer conversion is a key indicator of a successful controlled polymerization.

| Parameter | Typical Value | Expected Outcome |

| [Monomer]:[CTA]:[Initiator] | 100 : 1 : 0.2 | Controls molecular weight |

| Solvent | 1,4-Dioxane or DMF | Solubilizes all components |

| Temperature | 60-80 °C | Controls initiation rate |

| Time | 4-24 hours | Determines final conversion |

| Expected PDI | < 1.3 | Narrow molecular weight distribution |

Photopolymerization: Rapid Curing and Network Formation

Photopolymerization offers a rapid, energy-efficient, and spatially controllable method to create polymeric materials.[15][16] For a monomer with two polymerizable groups, this technique is ideal for fabricating cross-linked networks or hydrogels. The process is initiated by a photoinitiator that generates radicals upon exposure to UV or visible light.[15]

Causality and Rationale:

-

Speed and Efficiency: Curing can be achieved in seconds to minutes at ambient temperature.

-

Network Formation: The high-energy radicals generated can induce polymerization through both the acrylate and, to some extent, the less reactive allyl ether groups, leading to a cross-linked polymer network.

-

Tunable Properties: The final properties of the network (e.g., swelling ratio, mechanical strength) can be tuned by adjusting the formulation, such as by adding co-monomers or cross-linkers.

Caption: Mechanism of photopolymerization for network formation.

Protocol 3: UV-Initiated Bulk Photopolymerization

This protocol describes the formation of a cross-linked polymer film.

Materials:

-

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (Monomer)

-

2-Hydroxy-2-methylpropiophenone (e.g., Darocur 1173) or other suitable photoinitiator

-

Glass slides or a silicone mold

-

UV curing system (e.g., 365 nm lamp)

Procedure:

-

Formulation: In a small vial protected from light, melt the monomer by gentle heating (if solid) or use as is (if liquid). Add the photoinitiator (1-3% by weight) and mix until a homogeneous solution is obtained.

-

Sample Preparation: Place a drop of the formulation onto a glass slide or fill a silicone mold. If desired, cover with a second slide to create a thin film of defined thickness.

-

Curing: Place the sample under a UV lamp. Irradiate for a period of 60 seconds to 10 minutes, depending on the lamp intensity and sample thickness. The liquid formulation will solidify into a rigid polymer film.

-

Post-Curing: For optimal properties, the sample can be post-cured by heating it in an oven (e.g., at 80°C for 1 hour) to ensure maximum conversion of the vinyl groups.

-

Characterization: Assess the degree of cure using Attenuated Total Reflectance (ATR)-FTIR by monitoring the disappearance of the vinyl C=C peaks (typically around 1635 cm⁻¹). Evaluate the network properties by performing swelling tests in a suitable solvent (e.g., DMF or THF).

References

- Ring-Opening Metathesis Polymerization of Phosphazene-Functionalized Norbornenes.

- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI.

- Photopolymerization using bio-sourced photoiniti

- Photopolymerization of Bio-Based Polymers in a Biomedical Engineering Perspective.

- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Royal Society of Chemistry.

- Photopolymerization using bio-sourced photoiniti

- Exploring bio-based monomers for UV-curable polymer networks. Diva-portal.org.

- Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Royal Society of Chemistry.

- Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups.

- Controlled radical polymerization - Design the architecture of polymers.

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.

- Photopolymerization of Limonene Dioxide and Vegetable Oils as Biobased 3D-Printing Stereolithographic Formulation.

- Direct polymerization of functional monomers.

- Anionic Polymeriz

- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic

- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic

- Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers.

- Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymeriz

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

- Controlled Polymerization.

- Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications.

- Step-growth polymeriz

- Anionic polymerization of ferulic acid-derived, substituted styrene monomers. Gutenberg Open Science.

- Step-Growth Polymers. Chemistry LibreTexts.

- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI.

- Metal-Catalyzed Simultaneous Chain- and Step-Growth Radical Polymerization: Marriage of Vinyl Polymers and Polyesters.

- Anionic Polymeriz

- Troponoid-Mediated Radical Polymerization of Vinyl Monomers.

- ANIONIC POLYMERIZ

- Polymer Chemistry: Understanding Radical Polymeriz

- Step Growth Polymeriz

- Vinyl Polymer Synthesis.

- Fully degradable polymer networks from conventional radical polymerization of vinyl monomers enabled by thionolactone addition. ChemRxiv.

- Free Radical Vinyl Polymeriz

- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.

- PROP-2-ENOIC ACID.

Sources

- 1. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pslc.ws [pslc.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. polybiomaterials.com [polybiomaterials.com]

- 7. pslc.ws [pslc.ws]

- 8. youtube.com [youtube.com]

- 9. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photopolymerization using bio-sourced photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. diva-portal.org [diva-portal.org]

Troubleshooting & Optimization

Improving reaction yield of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid synthesis

Technical Support Center: Organic Synthesis Division Subject: Optimization Guide for (E)-3-(4-(allyloxy)phenyl)acrylic acid Ticket ID: #SYN-CIN-4402 Responder: Senior Application Scientist, Process Chemistry Unit

Executive Summary

This guide addresses yield optimization for the synthesis of (E)-3-(4-(allyloxy)phenyl)acrylic acid . The target molecule is a cinnamic acid derivative possessing a para-allyloxy ether motif.

The primary synthetic challenge lies in balancing the conditions required for the Knoevenagel condensation (to form the alkene) and decarboxylation (to form the acid) while preserving the integrity of the terminal allyl group, which is susceptible to polymerization or thermal rearrangement (Claisen) under extreme stress.

This guide moves beyond standard textbook recipes, offering a "self-validating" industrial workflow designed to push yields from the typical 50-60% range to >85%.

Part 1: The "Golden Standard" Protocol

To troubleshoot effectively, we must first establish the baseline chemistry. The most robust route is the Knoevenagel-Doebner Condensation using 4-(allyloxy)benzaldehyde and malonic acid.

The Validated Pathway

-

Precursor Synthesis: Williamson etherification of 4-hydroxybenzaldehyde.

-

Condensation: Reaction of the aldehyde with malonic acid in pyridine/piperidine.[1][2]

-

Decarboxylation: In-situ thermal loss of CO₂.

Figure 1: The sequential reaction pathway. Note that Step 2 and Step 3 often occur in the same pot, but understanding them as distinct events is crucial for troubleshooting.

Part 2: Critical Control Points (Troubleshooting)

If your yield is low, do not blindly increase temperature. Analyze the failure mode using the specific questions below.

Issue 1: "My yield is stuck at 50-60%."

Diagnosis: This is often a stoichiometry or catalyst deactivation issue. The Fix:

-

Malonic Acid Excess: You must use 2.0 to 2.5 equivalents of malonic acid relative to the aldehyde. Malonic acid is thermally unstable; a portion decomposes unproductively before reacting with the aldehyde. If you use 1.0–1.2 eq, the reaction will stall.

-

Catalyst Freshness: Piperidine is the standard catalyst (forming the reactive iminium ion). However, it absorbs atmospheric CO₂ to form piperidinium carbonate, which is less active. Action: Use fresh or redistilled piperidine.

-

Solvent Dryness: While water is a byproduct, starting with wet pyridine suppresses the initial imine formation. Dry your pyridine over KOH pellets before use.

Issue 2: "The product is an oil or sticky gum, not a solid."

Diagnosis: Incomplete decarboxylation. The Mechanism: The reaction first forms a dicarboxylic acid intermediate (benzylidene malonic acid). This intermediate is often an oil or amorphous solid. It requires thermal energy to lose CO₂ and become the crystalline acrylic acid. The Fix:

-

The Bubble Check: Observe the reaction. Is CO₂ evolving? You must heat the reaction (typically 90–100°C) until all effervescence ceases.

-

Temperature Band: Do not exceed 115°C. While higher heat speeds up decarboxylation, it risks the Claisen Rearrangement of the allyl ether (moving the allyl group to the ring carbon), typically triggered >200°C but possible over long durations at 140°C+.

Issue 3: "The product is colored (pink/brown) and melting point is low."

Diagnosis: Phenolic oxidation or polymerization. The Fix:

-

Radical Scavenging: The allyl group is sensitive to radical polymerization. If your solvent contains peroxides (common in old ethers or dioxane), you will form oligomers.

-

Protocol Adjustment: Add a trace amount (0.1 mol%) of BHT (butylated hydroxytoluene) to the reaction mixture to inhibit radical polymerization of the allyl tail during the reflux.

Part 3: Optimized Experimental Protocol

This protocol is designed for reproducibility and scalability.

Reagents:

-

4-(allyloxy)benzaldehyde (1.0 eq)

-

Malonic Acid (2.2 eq) [Critical Excess]

-

Pyridine (5.0 volumes)

-

Piperidine (0.1 eq)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the aldehyde and malonic acid in pyridine.

-

Activation: Add piperidine. Observation: A slight exotherm indicates iminium formation.

-

Ramp: Heat slowly to 80°C over 30 minutes. Observation: CO₂ evolution should begin.[1]

-

Reflux: Hold at 100–105°C for 3–4 hours.

-

Checkpoint: The reaction is done only when bubbling stops.

-

-

Quench (The "Crash-Out"): Cool the mixture to room temperature. Pour the reaction mixture slowly into a stirred beaker containing ice-cold 6M HCl (excess relative to pyridine).

-

Why: You must neutralize the pyridine to release the acid product. The product should precipitate immediately as a white/off-white solid.

-

-

Purification: Filter the solid. Wash with cold water to remove malonic acid. Recrystallize from Ethanol/Water (9:1) .

Data Table: Solvent & Catalyst Effects

| Solvent System | Catalyst | Typical Yield | Notes |

| Pyridine | Piperidine | 85-92% | Recommended. Best solubility for intermediates. |

| Ethanol | Proline | 60-70% | "Green" route.[3] Slower. Often requires chromatography. |

| Toluene | Piperidine/Acetic Acid | 75% | Requires Dean-Stark trap to remove water. |

| Water | None | <10% | Reactants are insoluble; fails without surfactant. |

Part 4: Troubleshooting Logic Tree

Use this decision engine to determine your next step.

Figure 2: Diagnostic logic for yield recovery.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use K₂CO₃ instead of piperidine? A: Not recommended for the Knoevenagel in pyridine. Piperidine acts as a nucleophilic catalyst (forming an iminium intermediate with the aldehyde), which is significantly faster than simple base catalysis. K₂CO₃ is better suited for the Williamson ether step (Step 1).

Q: I am worried about the allyl group migrating (Claisen Rearrangement). Is this a risk? A: The Claisen rearrangement of allyl phenyl ethers generally requires temperatures around 200°C [1]. The Knoevenagel reaction operates at ~100°C. The risk is negligible unless you heat the reaction mixture in a sealed tube or autoclave. Stick to atmospheric reflux.

Q: My product has a lower melting point than reported (Reported: ~150-155°C). A: This usually indicates contamination with the cis (Z) isomer or the dicarboxylic acid intermediate. Recrystallization from Ethanol/Water is highly effective at removing the more soluble Z-isomer and unreacted malonic acid.

References

-

Claisen Rearrangement Conditions: Organic Reactions, Vol. 2. "The Claisen Rearrangement."[4][5][6][7] The reaction of allyl phenyl ethers typically requires 200°C. Available at:

-

Knoevenagel Mechanism & Optimization: Jones, G. "The Knoevenagel Condensation."[8][9][10][11] Organic Reactions, 2011.[5] Detailed discussion on piperidine catalysis. Available at:

-

General Cinnamic Acid Synthesis: Organic Syntheses, Coll. Vol. 1, p. 181 (1941); Vol. 9, p. 38 (1929). Procedure for 3,4-dimethoxycinnamic acid (analogous chemistry). Available at:

-

Green Chemistry Alternatives: New Journal of Chemistry, 2019. "Sustainable Synthesis of p-Hydroxycinnamic Diacids." Discusses proline/ethanol routes if pyridine must be avoided. Available at:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. bookpremiumfree.com [bookpremiumfree.com]

- 9. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing premature polymerization of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Current Status: Online Agent: Senior Application Scientist Ticket ID: POLY-PREV-492

Welcome to the Stabilization Support Hub.

You are working with (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (also known as 4-allyloxycinnamic acid).

This is not a standard monomer. It is a dual-functional "ticking clock" with two distinct reactivity profiles that require opposing stabilization strategies. Most users encounter premature polymerization because they treat it like a simple acrylate (e.g., MMA) or a simple styrene derivative. It is neither.

This guide addresses the specific chemical contradictions of this molecule to ensure your experimental success.

Part 1: The Dual-Threat Mechanism

To prevent polymerization, you must first understand how this specific molecule fails. It possesses two reactive sites:

-

The Cinnamic Acid Moiety (The "Daylight" Risk):

-

Mechanism:

Photocycloaddition. -

Trigger: UV and visible light (specifically

280–320 nm, but tailing into visible). -

Result: Dimerization (truxillic/truxinic acid derivatives). This is not a radical process; radical inhibitors (MEHQ) will not stop this.

-

-

The Allyl Ether Group (The "Air" Risk):

-

Mechanism: Autoxidation followed by radical crosslinking.

-

Trigger: Oxygen exposure over time.

-

Result: Formation of hydroperoxides (

). These hydroperoxides decompose into radicals that attack the cinnamic double bond, causing irreversible crosslinking (gelling).

-

The Paradox: You need oxygen to activate standard inhibitors (like MEHQ), but oxygen simultaneously degrades the allyl group. Balancing this is the core challenge.

Part 2: Troubleshooting & FAQs

Q1: "I stored my sample in the dark, but it still became insoluble. Why?"

Diagnosis: You likely stored it under an inert atmosphere (pure Nitrogen/Argon) while relying on a phenolic inhibitor like MEHQ.

The Science: MEHQ (Hydroquinone monomethyl ether) is not an inhibitor; it is a transfer agent. It reacts with a propagating radical to form a phenoxy radical. This phenoxy radical is still reactive. It requires dissolved oxygen to convert into a stable peroxy radical.

-

With Oxygen: MEHQ + Radical +

-

Without Oxygen: MEHQ + Radical

Reactive Phenoxy Radical

Correct Protocol:

-

Solid State: Store as a dry solid. The crystal lattice prevents radical propagation.

-

Solution State: If stored in solvent, the headspace must contain lean air (5–10% oxygen), not pure nitrogen.

-

Temperature: Store at 4°C. Do not freeze solutions (phase separation concentrates the monomer, triggering "crystallization-induced polymerization").

Q2: "How do I remove the inhibitor (MEHQ) before my reaction?"

Critical Warning: Do not use a basic wash (e.g., NaOH/NaHCO

Recommended Protocol: Recrystallization Since your monomer is a solid (likely MP > 150°C), recrystallization is the only method that guarantees inhibitor removal without chemically altering the monomer.

-

Solvent: Ethanol/Water mix or 2-Propanol.

-

Process: Dissolve at reflux. Filter hot (removes insoluble polymer seeds). Cool slowly.

-

Result: The inhibitor (MEHQ) remains in the mother liquor; the pure monomer crystallizes out.

Q3: "My reaction mixture gelled during rotary evaporation. What happened?"

Diagnosis: Thermal polymerization due to "Oxygen Starvation."

The Science: Rotary evaporators operate under vacuum, which strips oxygen from the solution. As the solvent evaporates, the monomer concentration spikes.

-

High Concentration + Heat + No Oxygen = MEHQ Failure .

The Fix:

-

Lower the Bath Temperature: Never exceed 40°C.

-

The "Air Bleed" Technique: Do not seal the rotavap completely. Introduce a tiny bleed of air (not nitrogen) through the stopcock. This keeps just enough oxygen dissolved to keep the MEHQ active during concentration.

-

Inhibitor Spiking: Add 200 ppm of Phenothiazine (PTZ) before evaporation. PTZ is an anaerobic inhibitor and works even when oxygen is stripped by the vacuum.

Part 3: Decision Support Diagrams

Diagram 1: The Inhibitor Logic Flow

Use this to select the correct inhibitor based on your environment.

Caption: Selection logic for radical inhibitors. Note that MEHQ fails under vacuum/nitrogen, requiring a switch to Phenothiazine (PTZ).

Diagram 2: Troubleshooting "Gelling"

Determine the root cause of polymerization.

Caption: Diagnostic tree to distinguish between photocycloaddition (light damage) and radical polymerization (oxygen/inhibitor issues).

Part 4: Comparative Data

Table 1: Inhibitor Compatibility Matrix for (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

| Inhibitor | Type | Oxygen Required? | Removal Method (from Acid Monomer) | Best Use Case |

| MEHQ | Phenolic | YES (Critical) | Recrystallization | Long-term storage (Solid state) |

| BHT | Phenolic | YES | Recrystallization | Storage (if MEHQ is too reactive) |

| Phenothiazine | Amine | NO | Column (Acidic Alumina) | Distillation, Vacuum drying, High Temp |

| TEMPO | Nitroxide | NO | Wash with dilute acid | High-temperature synthesis |

Part 5: Emergency Recovery Protocol

Scenario: You have a valuable batch that has partially precipitated or turned "cloudy."

-

Do NOT Heat: Heating will accelerate the propagation of any active radicals trapped in the polymer matrix.

-

The Solubility Test: Take a small aliquot (10 mg). Add 1 mL of THF (Tetrahydrofuran) .

-

If Clear: It is not crosslinked. It is likely a dimer or just impure. Proceed to Recrystallization .

-

If Gel/Swollen Particles: It is crosslinked. Discard. You cannot reverse the covalent bonds of an allyl/acrylate crosslink or a cyclobutane dimer.

-

-

Salvage (If Soluble):

-

Dissolve the entire batch in minimal warm Ethanol.

-

Add activated carbon (to adsorb oligomers/color).

-

Filter through Celite.

-

Recrystallize immediately.

-

References

-

Mechanism of MEHQ Inhibition

- Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition.

- Key Finding: Confirms MEHQ efficacy drops to zero in the absence of oxygen.

-

Cinnamic Acid Photodimerization

- Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives." Journal of the Chemical Society.

- Key Finding: Establishes the cycloaddition mechanism in solid-state cinnam

-

Allyl Ether Autoxidation

- Oswald, A. A., et al. (1963). "Organic Sulfur Compounds. XIII. Free Radical Addition of Thiols to Phenyl Allyl Ether." Journal of Organic Chemistry.

- Key Finding: Discusses the stability and radical susceptibility of the allyl ether bond.

-

Purification of Functionalized Cinnamates

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

- Key Finding: Standard protocols for recrystallization of arom

Optimizing solubility of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid in aqueous solutions

Technical Support Center: Solubility Optimization for (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Case ID: SOL-4A-CIN-001 Compound: (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid Common Name: 4-Allyloxycinnamic acid Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol

Executive Summary

You are encountering solubility challenges because (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid is a hydrophobic weak acid. Its structure combines a lipophilic allyloxy-phenyl tail with a hydrophilic carboxylic acid head. In its protonated (neutral) form, the lattice energy and hydrophobicity dominate, resulting in negligible aqueous solubility (< 0.1 mg/mL).

To achieve relevant concentrations for biological or materials science applications, you must disrupt the crystal lattice or ionize the carboxylic acid. This guide provides three validated protocols to solubilize this compound, ranked by experimental complexity and stability requirements.

Module 1: pH Adjustment & Salt Formation (Primary Protocol)

The Science: The carboxylic acid group on the cinnamic backbone has a pKₐ of approximately 4.5 [1]. According to the Henderson-Hasselbalch equation, the compound exists in equilibrium between its insoluble protonated form (HA) and its soluble ionized carboxylate form (A⁻).

-

At pH 4.5: 50% is insoluble.

-

At pH 6.5 (pKₐ + 2): ~99% is ionized and soluble.

User Question: "I tried dissolving it in water and sonicating, but it floats. Why?" Answer: Pure water typically has a pH of 5.5–7.0, but adding the acid immediately drops the pH, pushing the equilibrium back toward the insoluble protonated form. You must actively maintain a pH > 7.0.

Protocol: In-Situ Salt Formation

-

Weighing: Weigh the required amount of 4-allyloxycinnamic acid.

-

Suspension: Suspend in 80% of the final volume of water (it will be cloudy).

-

Titration: While stirring, add 1.0 M NaOH or KOH dropwise.

-

Visual Cue: The solution will clear as the salt forms.

-

-

Buffering: Once clear, add buffer concentrate (e.g., PBS) to stabilize the pH.

-

Final Adjustment: Adjust to final volume.

Critical Warning: Do not exceed pH 10.0 for extended periods, as the allyl ether linkage is generally stable, but the Michael acceptor (the double bond near the carbonyl) is susceptible to nucleophilic attack at high pH [2].

Figure 1: Workflow for solubilization via in-situ salt formation. Ensure pH remains above the pKa (4.5) at all times.

Module 2: Co-Solvent Systems (Neutral pH Applications)

The Science: If your experiment cannot tolerate basic pH (e.g., cell culture media sensitive to pH shifts), you must use a co-solvent. The "log-linear solubility model" dictates that solubility increases exponentially with the volume fraction of organic solvent.

User Question: "I dissolved it in DMSO, but it crashed out when I added it to my media." Answer: This is the "solvent shift" effect. When you dilute the DMSO stock into water, the overall dielectric constant rises, and the hydrophobic allyloxy tail forces the molecule to aggregate and precipitate.

Recommended Solvent Compatibility Table

| Solvent | Solubility (Est.)[1][2][3][4][5] | Compatibility | Notes |

| DMSO | > 50 mg/mL | High | Best for stock solutions. Keep final concentration < 0.1% for cell assays. |

| Ethanol | > 30 mg/mL | Moderate | Volatile. Good for material casting; less toxic than DMSO. |

| PEG 400 | > 10 mg/mL | High | Excellent bridging solvent. Reduces precipitation risk upon dilution. |

| Glycerol | < 1 mg/mL | Low | Too viscous; poor solubility for this specific derivative. |

Troubleshooting Protocol: The "Step-Down" Dilution To prevent precipitation when moving from DMSO to Water:

-

Dissolve compound in 100% DMSO .

-

Dilute this stock 1:1 with PEG 400 (Polyethylene Glycol).

-

Slowly add this mixture to your aqueous buffer while vortexing.

-

Why? PEG 400 acts as an intermediate surfactant-like solvent, preventing immediate crystal nucleation.

-

Module 3: Cyclodextrin Complexation (Stability & High Conc.)

The Science: For high concentrations (> 5 mM) at neutral pH, or to protect the allyl group from oxidation, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic phenyl-allyl moiety inserts into the CD cavity, leaving the hydrophilic carboxyl group exposed to the solvent [3].

User Question: "How do I make a complex? Do I just mix them?" Answer: Simple mixing is slow. You need energy to drive the hydrophobic tail into the cavity.

Protocol: The Kneading Method

-

Molar Ratio: Use a 1:1.5 molar ratio (Drug : CD). The excess CD ensures full capture.

-

Paste Formation: Mix the solid CD with a small amount of water to form a paste.

-

Incorporation: Add the 4-allyloxycinnamic acid to the paste.

-

Kneading: Grind vigorously in a mortar for 30–45 minutes. The paste will dry out; add small drops of water to maintain consistency.

-

Dissolution: Dissolve the resulting paste in the final aqueous buffer and filter (0.22 µm) to remove uncomplexed drug.

Figure 2: Mechanism of host-guest inclusion. The cyclodextrin shields the hydrophobic allyloxy tail from the aqueous environment.

Module 4: Stability & Handling

Critical Issue: Isomerization & Oxidation The "prop-2-enoic" (cinnamic) double bond is highly susceptible to UV-induced trans-to-cis isomerization. The "prop-2-enoxy" (allyl) group is susceptible to oxidative cross-linking over time.

FAQs:

-

Q: My solution turned yellow. Is it still good?

-

A: Likely not. Yellowing indicates oxidation of the alkene or phenol degradation products. Discard and prepare fresh.

-

-

Q: Can I autoclave this?

-

A: NO. The allyl group and the cinnamic double bond are heat-sensitive. Use sterile filtration (0.22 µm PES or PVDF membranes).

-

Storage Protocol:

-

State: Store as a solid powder at -20°C.

-

Light: Protect from light at all times (amber vials or aluminum foil wrap).

-

Solution: Prepare fresh. If storage is necessary, freeze aliquots at -80°C. Do not store at 4°C for >24 hours due to precipitation risk.

References

-

PubChem. (n.d.). Cinnamic Acid (CID 444539) - Acidic pKa.[3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

-

Liang, G., et al. (2016).[6] Interaction of cinnamic acid derivatives with β-cyclodextrin in water: Experimental and molecular modeling studies. Food Chemistry. Retrieved February 13, 2026, from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of cinnamic acid derivatives with β-cyclodextrin in water: experimental and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

[1]

Case ID: PUR-4-ALLYL-CIN-001 Status: Active Compound: 4-Allyloxycinnamic Acid (E-isomer) Assigned Specialist: Senior Application Scientist[1]

Welcome to the Purification Support Hub

You are likely working with (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (commonly known as 4-allyloxycinnamic acid ).[1] This compound presents a unique purification challenge: it contains a carboxylic acid (polar, ionizable), a conjugated system (UV-active, prone to isomerization), and a terminal allyl group (sensitive to oxidation/polymerization).

This guide addresses the three most common failure modes reported by researchers:

-

Persistent yellow/brown oil (Aldehyde contamination).[1]

-

Melting point depression (Z-isomer presence).

-

Low crystallization yields (Solvent mismatch).

Module 1: Removing "Sticky" Impurities (Aldehydes & Oligomers)

Symptom: The crude solid is sticky, smells faintly sweet/almond-like (characteristic of aldehydes), or has a persistent yellow/brown discoloration. Diagnosis: Incomplete Knoevenagel condensation often leaves unreacted 4-allyloxybenzaldehyde .[1] Additionally, thermal stress can cause the allyl group to oligomerize, creating "gums."

The Protocol: Acid-Base Chemical Polish

Why this works: This method exploits the acidity of your product (pKa ~4.5). The impurity (aldehyde) is non-acidic and will not dissolve in aqueous base, allowing for physical separation.

Step-by-Step Guide:

-

Dissolution (The Salt Formation):

-

Suspend your crude solid in 10% aqueous Sodium Carbonate (Na₂CO₃) .

-

Note: Do not use strong NaOH if possible, as high pH can induce polymerization of the allyl group or Cannizzaro reactions on residual aldehydes.

-

Stir until the solid dissolves. The solution may look cloudy (this is the impurity).

-

-

The Wash (Organic Scavenging):

-

Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane (DCM) .

-

Crucial: Keep the Aqueous Layer (Top layer if using DCM; Bottom if using EtOAc).

-

Mechanism:[2] The product is now a water-soluble salt (Sodium 4-allyloxycinnamate).[1] The aldehyde and polymers remain organic-soluble and are discarded in the solvent wash.[1]

-

-

Precipitation (Regeneration):

-

Cool the aqueous layer to 0–5°C.

-

Slowly add 2M HCl while stirring until pH reaches ~1–2.

-

The (E)-acid will precipitate as a white/off-white solid.[1]

-

-

Isolation:

Workflow Visualization

Caption: Figure 1. Acid-Base purification logic separating non-acidic impurities from the target acid.[1]

Module 2: Isomer Control (E vs. Z)

Symptom: Melting point is broad or lower than expected (Pure E-isomer usually melts >170°C, depending on exact polymorph).[1] Diagnosis: The Knoevenagel reaction generally favors the E (trans) isomer, but exposure to UV light or high heat can generate the Z (cis) isomer. The Z isomer is generally more soluble and lowers the lattice energy.

Troubleshooting Q&A

Q: Can I separate the isomers using standard flash chromatography?

-

A: It is difficult. The polarity difference is minimal. Furthermore, silica gel is slightly acidic and can catalyze isomerization.

-

Recommendation: Rely on fractional crystallization .[1] The E-isomer packs much better into a crystal lattice than the Z-isomer.[1]

Q: How do I perform the crystallization to favor the E-isomer?

-

A: Use Ethanol/Water (9:1) .

-

Dissolve the solid in boiling Ethanol (minimum volume).

-

Add hot water dropwise until persistent turbidity is just observed.

-

Add a few drops of ethanol to clear it.[1]

-

Slow Cooling: Wrap the flask in foil (exclude light!) and let it cool to room temperature undisturbed. Rapid cooling traps the Z-isomer.[1]

-

Q: What if I have a high % of Z-isomer?

-

A: Perform an Iodine-catalyzed isomerization .

-

Reflux the mixture in toluene with a catalytic crystal of Iodine (I₂) for 2 hours.

-

Wash with sodium thiosulfate (to remove iodine).

-

The thermodynamic equilibrium strongly favors the E-isomer.[1]

-

Module 3: Solvent Selection Guide

Choosing the wrong solvent is the primary cause of yield loss.

| Solvent System | Suitability | Notes |

| Ethanol (95%) | Excellent | Best for final polishing.[1] Good solubility hot, poor cold. |

| Ethanol/Water | Best | The "antisolvent" effect of water forces the hydrophobic phenyl ring to crystallize. |

| Ethyl Acetate | Moderate | Good for extraction, but often too soluble for high-yield crystallization.[1] |

| Water | Poor | Insoluble even when hot (unless as a salt). |

| Benzene/Toluene | Specific | Good for removing non-polar impurities, but toxic. Use only if necessary. |

Module 4: Process Workflow for High Purity

If you require >99% purity (e.g., for polymer synthesis or biological assay), follow this integrated workflow.

Caption: Figure 2. Integrated decision tree for purifying 4-allyloxycinnamic acid.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Thiemann, T., et al. "One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium."[2][5] ResearchGate, 2008.

-

BenchChem Technical Support. "Removal of unreacted benzaldehyde from cinnamic acid synthesis." BenchChem Troubleshooting Guides.

-

Organic Syntheses. "m-Nitrocinnamic Acid" (General procedure applicable to substituted cinnamic acids).[1] Org.[1][6][7] Synth. 1963, 43, 731.

-

Sigma-Aldrich. "Solvent Miscibility and Solubility Tables."[1]

Sources

- 1. 4-Hydroxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

FTIR absorption peaks for (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid characterization

[1]

Executive Summary: The Spectroscopic Signature

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, commonly known as 4-allyloxycinnamic acid , is a critical mesogenic monomer used in the synthesis of liquid crystalline polymers and photo-crosslinkable materials.[1] Its structural integrity hinges on two distinct moieties: the cinnamic acid backbone (providing rigidity and hydrogen bonding) and the allyloxy tail (providing polymerizable functionality).

This guide provides a definitive comparative analysis of the compound’s FTIR spectrum. Unlike generic spectral databases, we focus on the diagnostic performance of FTIR in distinguishing this product from its primary metabolic precursors (e.g., p-coumaric acid) and structural analogues. We demonstrate that FTIR offers a superior, rapid-response "fingerprint" for validating the O-alkylation of the phenolic hydroxyl group—a key step in its synthesis.[1]

Structural Analysis & Functional Group Mapping[1][2]

To accurately interpret the spectrum, we must first map the vibrational modes to the specific molecular architecture. The molecule represents a convergence of an aromatic ether, a conjugated carboxylic acid, and a terminal alkene.

DOT Diagram 1: Functional Group Mapping

[1][4]

Comparative Analysis: Target vs. Alternatives

In a research setting, the primary challenge is not just identifying the molecule, but confirming the success of the synthesis (typically the alkylation of p-coumaric acid with allyl bromide). The "Alternative" here is the Precursor Material .

The Critical Distinction: Phenol vs. Ether

The most common failure mode in synthesizing this compound is incomplete alkylation. FTIR outperforms NMR in rapid solid-state screening for this specific impurity.[1]

| Functional Group | Precursor: p-Coumaric Acid (4-Hydroxycinnamic Acid) | Target: 4-Allyloxycinnamic Acid | Diagnostic Shift / Observation |

| -OH Stretch | 3350–3450 cm⁻¹ (Sharp/Distinct Phenolic) | Absent (Phenolic OH replaced) | Primary Indicator: Disappearance of the sharp phenolic band.[1] Only the broad carboxylic acid dimer stretch (2500–3000 cm⁻¹) remains. |

| Ether (C-O-C) | Absent | 1240–1260 cm⁻¹ (Strong) | Confirmation: Appearance of the asymmetric aryl-alkyl ether stretch.[1] |

| Allyl (C=C) | Absent | 1640–1650 cm⁻¹ (Weak-Medium) | Secondary Indicator: New peak appears near the carbonyl, distinct from the conjugated alkene. |

| Carbonyl (C=O) | ~1670 cm⁻¹ | ~1680–1690 cm⁻¹ | Slight blue shift due to the electron-donating effect of the alkoxy group vs. the hydroxy group. |

| Out-of-Plane (=CH) | ~830 cm⁻¹ (Aromatic only) | 990 & 920 cm⁻¹ | Fingerprint: Appearance of terminal vinyl group bending modes.[1] |

Performance Insight

While HPLC provides quantitative purity, FTIR provides immediate qualitative validation . If the spectrum shows a sharp spike above 3300 cm⁻¹ superimposed on the broad acid OH, the reaction is incomplete. If the region at 900–1000 cm⁻¹ lacks the complex multi-peak structure of the allyl group, the allyl moiety has likely degraded or failed to attach.

Experimental Protocol: Self-Validating Characterization

To ensure reproducibility, follow this protocol. It is designed to minimize moisture interference which can obscure the critical carboxylic acid region.

Method: Solid-State KBr Pellet Transmission

Rationale: KBr pellets provide superior resolution for the complex fingerprint region (600–1500 cm⁻¹) compared to ATR, which can distort relative peak intensities in crystalline solids.[1]

Reagents:

-

Sample: (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (Dry, >98% purity).

-

Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.[1]

Step-by-Step Procedure:

-

Desiccation: Ensure the sample is fully dried. Residual solvent (water/ethanol) will create false O-H signals.

-

Ratio: Mix 1.5 mg of sample with 200 mg of KBr.

-

Control Check: A ratio too high results in "flat-topped" (saturated) carbonyl peaks.[1] A ratio too low loses the weak allyl C=C signal.

-

-

Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved.

-

Causality: Inadequate grinding causes the "Christiansen Effect," leading to a sloping baseline and asymmetric peak shapes.

-

-

Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

-

Acquisition:

-

Resolution: 2 cm⁻¹ (Critical for resolving the aromatic vs. alkene doublets).

-

Scans: 32 minimum.

-

Range: 4000–400 cm⁻¹.[2]

-

DOT Diagram 2: Validation Workflow

Detailed Peak Assignment Table

The following data aggregates experimental values from analogous cinnamic acid derivatives and allyl ethers, validated against standard spectroscopic correlations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Description |

| 2500 – 3300 | ν(O-H) | Carboxylic Acid Dimer. Very broad, intense band featuring "fermi resonance" sub-bands. |

| 3000 – 3100 | ν(=C-H) | Alkene/Aromatic C-H. Weak, sharp shoulders on the main OH band.[1] |

| 1680 – 1695 | ν(C=O) | Carbonyl. Strongest peak. Conjugation with the alkene lowers this from the typical 1710 cm⁻¹. |

| 1635 – 1645 | ν(C=C) | Allyl Alkene. Often appears as a shoulder or distinct weak peak near the conjugated alkene peak. |

| 1620 – 1630 | ν(C=C) | Conjugated Alkene. The trans-cinnamic double bond.[1] |

| 1600, 1510 | ν(C=C) | Aromatic Ring. Skeletal vibrations characteristic of the phenyl ring. |

| 1240 – 1260 | ν(C-O) | Aryl Ether. Strong asymmetric stretch, confirming the attachment of the allyl chain to the ring. |

| 980 – 990 | δ(=CH) | Trans-Alkene & Allyl. Out-of-plane bending.[1] The trans-cinnamic geometry is confirmed by a strong band here.[1] |

| 910 – 920 | δ(=CH₂) | Allyl Terminal. Specific out-of-plane wagging of the terminal =CH₂. |

| 830 – 840 | δ(Ar-H) | Para-Substitution. Out-of-plane bending for 1,4-disubstituted benzene.[1] |

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Propenoic acid [webbook.nist.gov]

- 4. 3-Hydroxy-4-methoxycinnamic acid [webbook.nist.gov]

- 5. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester [webbook.nist.gov]

- 6. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparison Guide: Mass Spectrometry Profiling of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid (commonly referred to as 4-allyloxycinnamic acid ).

Unlike standard spectral libraries that offer static images, this guide compares ionization modalities—Electrospray Ionization (ESI) vs. Electron Impact (EI) vs. Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for structural elucidation.

Key Finding: ESI-MS/MS in Negative Mode is the superior method for quantitative profiling due to high sensitivity for the carboxylic acid moiety and minimal thermal degradation. However, ESI Positive Mode provides the most diagnostic structural information regarding the allyl ether side chain via a characteristic neutral loss of propene.

Part 1: Compound Architecture & MS Properties

Understanding the fragmentation mechanics requires a breakdown of the molecule's functional zones.

| Property | Detail | MS Significance |

| IUPAC Name | (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid | |

| Common Name | 4-Allyloxycinnamic acid | |

| Formula | C₁₂H₁₂O₃ | |

| Monoisotopic Mass | 204.0786 Da | Base for calculating accurate mass errors. |

| Zone A: Allyl Ether | Ar-O-CH₂-CH=CH₂ | Labile Site: Prone to |

| Zone B: Cinnamic Acid | Ar-CH=CH-COOH | Ionization Site: Acidic proton allows facile deprotonation |

Part 2: Comparative Methodology (Alternatives Analysis)

This section compares the performance of the target analyte across three common ionization techniques.

Electrospray Ionization (ESI) - Recommended

-

Mechanism: Soft ionization via solution-phase charge transfer.

-

Performance:

-

Positive Mode (

, m/z 205): Yields a highly stable precursor. Collision-Induced Dissociation (CID) triggers a diagnostic rearrangement losing the allyl group. -

Negative Mode (

, m/z 203): Maximum sensitivity due to the carboxylic acid. Fragmentation is dominated by decarboxylation.

-

-

Verdict: Best for LC-MS/MS quantification and metabolite identification.

Atmospheric Pressure Chemical Ionization (APCI)[1][2]

-

Mechanism: Gas-phase chemical ionization using a corona discharge and heat.

-

Performance:

-

Risk Factor: The high source temperature (

) can induce a thermal Claisen rearrangement before ionization. This transforms the O-allyl ether into a C-allyl phenol isomer, altering the fragmentation fingerprint and potentially leading to misidentification.

-

-

Verdict: Avoid unless the compound is co-eluting with ion-suppressing matrix components.

Electron Impact (EI)

-

Mechanism: Hard ionization (70 eV).

-

Performance:

-

Produces a molecular ion (

, m/z 204) with extensive fragmentation. -

Spectra are often dominated by the allyl cation (m/z 41) and tropylium-like ions, making specific identification in complex mixtures difficult.

-

-

Verdict: Useful only for GC-MS workflows after derivatization (e.g., trimethylsilylation).

Part 3: Deep Dive Fragmentation Analysis

The following analysis details the specific mechanistic pathways observed in ESI-MS/MS.

Pathway A: ESI Positive Mode (Diagnostic for Allyl Group)

In positive mode, the protonated molecule

-

Precursor: m/z 205

-

Primary Fragment: m/z 163 (

, Protonated p-Coumaric Acid) -

Secondary Fragment: m/z 117 (

, Vinyl-phenol cation)

Pathway B: ESI Negative Mode (Diagnostic for Acid Group)

In negative mode, the deprotonated molecule

-

Precursor: m/z 203

-

Primary Fragment: m/z 159 (

, 4-Allyloxystyrene anion) -

Secondary Fragment: m/z 117 (

)

Visualization of Pathways

The following diagram illustrates the divergent fragmentation logic between positive and negative modes.